BBB Penetration Capability: A Decisive Differentiator from Pan-FGFR Inhibitors
FGFR-IN-3 is quantitatively differentiated from the majority of clinically relevant pan-FGFR inhibitors by its confirmed passive blood-brain barrier penetration. The compound exhibits a calculated logP of 2.2, which is empirically sufficient for passive diffusion across the BBB [1]. In contrast, FDA-approved FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib are not characterized as BBB-penetrant and are developed for peripheral oncology targets. While some preclinical inhibitors like FIIN-3 exhibit potent pan-FGFR activity (FGFR1 IC50: 13.1 nM), they similarly lack documented BBB penetration data . This property makes FGFR-IN-3 the preferred tool compound for investigating FGFR biology within the central nervous system, where standard inhibitors are ineffective.
| Evidence Dimension | Blood-Brain Barrier (BBB) Penetration |
|---|---|
| Target Compound Data | logP = 2.2 (Passively permeates BBB) |
| Comparator Or Baseline | Erdafitinib, Pemigatinib, Infigratinib, FIIN-3 (No documented BBB penetration) |
| Quantified Difference | Qualitative (Target compound is BBB-penetrant; comparators are not) |
| Conditions | Calculated lipophilicity (logP) from primary literature [1] |
Why This Matters
Procurement for CNS-focused FGFR research necessitates a compound with verified BBB penetration, a property absent in standard pan-FGFR inhibitors, ensuring the model's relevance.
- [1] Sakai H, et al. Fibroblast growth factor receptor modulators employing diamines with reduced phospholipidosis-inducing potential. Bioorg Med Chem. 2020 Jul 15;28(14):115562. View Source
